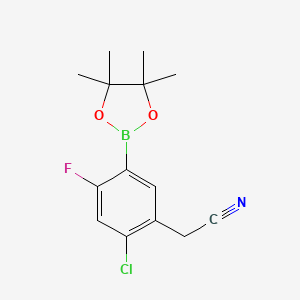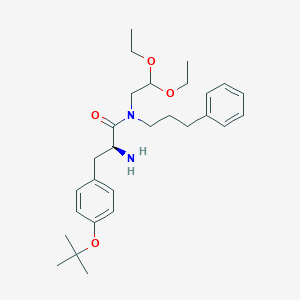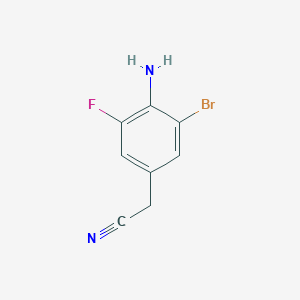
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is an organic compound with a molecular formula of C8H6BrFN2. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile typically involves the following steps:
Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 3-position.
Nitrile Formation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to form the acetonitrile group.
Amination: Finally, the compound is subjected to amination to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-3-chloro-5-fluorophenyl)acetonitrile
- 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile
- 2-(4-Amino-3-iodo-5-fluorophenyl)acetonitrile
Uniqueness
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrFN2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
2-(4-amino-3-bromo-5-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
Clave InChI |
MUDVGUKEKLLHMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N)Br)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



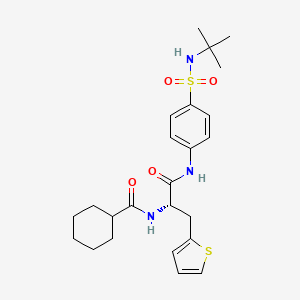
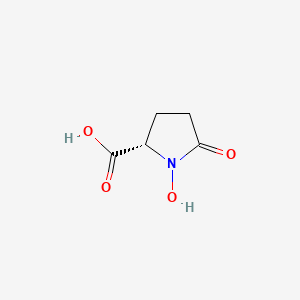
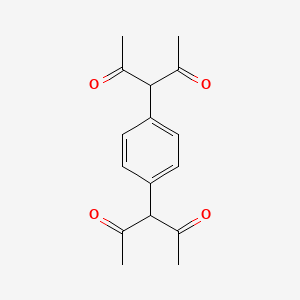

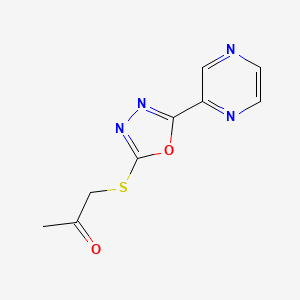

![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


